Cas no 926-59-0 (sodium 3-oxobut-1-en-1-olate)

Sodium 3-oxobut-1-en-1-olate is a versatile enolate salt commonly employed in organic synthesis as a nucleophilic reagent. Its stable anionic structure facilitates Michael additions, aldol condensations, and other carbon-carbon bond-forming reactions. The compound offers enhanced reactivity compared to free enols due to its ionic nature, enabling efficient transformations under mild conditions. It is particularly useful in the synthesis of β-diketones, heterocycles, and complex carbonyl derivatives. The sodium counterion ensures good solubility in polar aprotic solvents, improving reaction homogeneity. This reagent is valued for its predictable selectivity and compatibility with a range of electrophiles, making it a practical choice for fine chemical and pharmaceutical applications.
sodium 3-oxobut-1-en-1-olate structure
sodium 3-oxobut-1-en-1-olate structure
Product name:sodium 3-oxobut-1-en-1-olate
CAS No:926-59-0
MF:C4H5NaO2
MW:108.071072340012
CID:805350

sodium 3-oxobut-1-en-1-olate Chemical and Physical Properties

Names and Identifiers

    • Butanal, 3-oxo-,ion(1-), sodium (1:1)
    • sodium,3-oxobut-1-en-1-olate
    • (E)-3-oxobut-1-en-1-olate
    • sodium (E)-3-oxobut-1-en-1-olate
    • sodium 3-oxobut-1-en-1-olate
    • Inchi: 1S/C4H5O2.Na/c1-4(6)2-3-5;/h2-3H,1H3;/q-1;+1
    • InChI Key: YNNCRUAQWRXPLA-UHFFFAOYSA-N
    • SMILES: [CH-](C=O)C(=O)C.[Na+]

Computed Properties

  • Exact Mass: 108.018724
  • Monoisotopic Mass: 108.018724
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 77.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: 2
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Boiling Point: 178.9°Cat760mmHg
  • Flash Point: 67.4°C

sodium 3-oxobut-1-en-1-olate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S699578-50mg
sodium 3-oxobut-1-en-1-olate
926-59-0
50mg
$ 160.00 2022-06-02
TRC
S699578-10mg
sodium 3-oxobut-1-en-1-olate
926-59-0
10mg
$ 50.00 2022-06-02
TRC
S699578-100mg
sodium 3-oxobut-1-en-1-olate
926-59-0
100mg
$ 230.00 2022-06-02

Additional information on sodium 3-oxobut-1-en-1-olate

Sodium 3-Oxobut-1-en-1-olate (CAS No. 926-59-0): A Comprehensive Overview

Sodium 3-Oxobut-1-en-1-olate, also known by its CAS number 926-59-0, is a versatile and significant compound in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of complex molecules. The structure of sodium 3-Oxobut-1-en-1-olate consists of a sodium ion (Na+) and the conjugate base of 3-Oxobutenoic acid, which imparts unique chemical properties that make it invaluable in both academic and industrial settings.

The chemical structure of sodium 3-Oxobut-1-en-1-olate is characterized by a four-carbon chain with a ketone group at the third position and an enolizable alpha hydrogen. This configuration allows the compound to participate in enolate chemistry, a fundamental concept in organic synthesis. The enolate form is particularly reactive, enabling it to act as a nucleophile in various reactions such as alkylation, acylation, and conjugate additions. Recent studies have highlighted its role in asymmetric catalysis, where it serves as a key intermediate in the formation of chiral centers.

One of the most notable applications of sodium 3-Oxobut-1-en-1-olate is in the synthesis of beta-keto esters and related compounds. These compounds are essential building blocks in organic chemistry, often used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. For instance, the use of sodium 3-Oxobut-1-en-1-oate as an enolate precursor has been pivotal in the development of novel antibiotics and antiviral agents.

Recent advancements in green chemistry have also brought sodium 3-Oxobutene to the forefront of sustainable chemical processes. Researchers have explored its potential as a biodegradable intermediate in environmentally friendly syntheses. For example, studies published in leading journals such as *Green Chemistry* and *Journal of Sustainable Chemistry* have demonstrated its utility in reducing waste generation during organic transformations.

In addition to its synthetic applications, sodium 3-Oxobutene has been investigated for its role in biochemistry. It has been identified as an intermediate in certain metabolic pathways, particularly those involving ketone bodies. This discovery has opened new avenues for research into metabolic disorders and potential therapeutic interventions.

The synthesis of sodium 3-Oxobutene typically involves deprotonation of 3-Oxobutenic acid using a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction conditions are carefully controlled to ensure optimal yield and purity. Recent innovations in catalytic systems have further enhanced the efficiency of this process, making it more accessible for large-scale production.

From an analytical standpoint, sodium 3-Oxobutenol can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods provide critical insights into its molecular structure and reactivity. For instance, the enolizable proton's chemical shift in NMR spectra is indicative of its readiness to participate in nucleophilic attacks during reactions.

In conclusion, sodium 3-Oxobutenol (CAS No. 926590) remains a cornerstone compound in organic chemistry due to its unique reactivity and versatility. Its applications span across diverse fields including pharmaceuticals, agrochemicals, and green chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing chemical science.

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